Phenanthrene--water (1/2)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

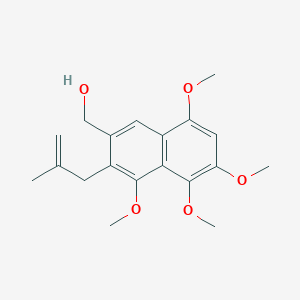

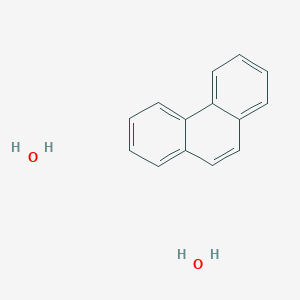

Phenanthrene–water (1/2) is a compound consisting of phenanthrene and water in a 1:2 ratio. Phenanthrene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₁₀. It is composed of three fused benzene rings, forming a planar structure. Phenanthrene is a colorless, crystalline solid that is nearly insoluble in water but soluble in organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene . The compound is used in various industrial applications, including the production of dyes, plastics, pesticides, explosives, and drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenanthrene can be synthesized through various methods, including the dehydrogenation of certain hydrocarbons and the cyclization of stilbene derivatives. One common method involves the cyclization of 2-phenyl-1,3-butadiene in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, phenanthrene is often obtained as a by-product of coal tar distillation. The coal tar is subjected to fractional distillation, and phenanthrene is isolated from the middle oil fraction. The isolated phenanthrene is then purified through recrystallization.

Analyse Des Réactions Chimiques

Phenanthrene undergoes various chemical reactions, primarily at the 9 and 10 positions of its structure . Some of the key reactions include:

Oxidation: Phenanthrene can be oxidized to phenanthrenequinone using chromic acid.

Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and raney nickel.

Halogenation: Electrophilic halogenation with bromine produces 9-bromophenanthrene.

Sulfonation: Aromatic sulfonation with sulfuric acid yields 2 and 3-phenanthrenesulfonic acids.

Ozonolysis: Ozonolysis of phenanthrene results in the formation of diphenylaldehyde.

Applications De Recherche Scientifique

Phenanthrene–water (1/2) has several scientific research applications:

Mécanisme D'action

Phenanthrene exerts its effects through various molecular mechanisms. In biological systems, it can interact with cellular membranes and proteins, leading to alterations in cell signaling pathways. Phenanthrene has been shown to inhibit certain ion channels, such as the hERG potassium channel, which can affect cardiac function . Additionally, phenanthrene can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, potentially leading to toxic effects .

Comparaison Avec Des Composés Similaires

Phenanthrene is similar to other polycyclic aromatic hydrocarbons, such as anthracene and naphthalene. it has unique properties that distinguish it from these compounds:

Anthracene: Like phenanthrene, anthracene consists of three fused benzene rings, but its rings are arranged linearly rather than angularly.

Phenanthrene’s unique angular structure and its specific reactivity at the 9 and 10 positions make it distinct from other polycyclic aromatic hydrocarbons .

Propriétés

Numéro CAS |

919080-10-7 |

|---|---|

Formule moléculaire |

C14H14O2 |

Poids moléculaire |

214.26 g/mol |

Nom IUPAC |

phenanthrene;dihydrate |

InChI |

InChI=1S/C14H10.2H2O/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-10H;2*1H2 |

Clé InChI |

WSTQGCPEQHYNPQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32.O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)

![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)

![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)

![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)